An In-Depth Technical Guide to the Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-amino-3-bromopyridine
An In-Depth Technical Guide to the Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-amino-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,3'-Disulfanediylbis(pyridin-2-amine) from the starting material 2-amino-3-bromopyridine. This document outlines the theoretical basis of the reaction, detailed experimental protocols, and relevant data presented in a clear and accessible format.
Introduction
3,3'-Disulfanediylbis(pyridin-2-amine) is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The synthesis of this compound from 2-amino-3-bromopyridine involves a two-step process: the conversion of the bromo-substituent to a thiol group, followed by the oxidative coupling of the thiol to form the desired disulfide bridge. This guide will detail a robust and reproducible methodology for achieving this transformation.
Synthetic Pathway Overview
The overall synthetic strategy involves two key transformations:
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Nucleophilic Aromatic Substitution: The bromine atom at the 3-position of the pyridine ring is displaced by a sulfur nucleophile to introduce a thiol group, forming the intermediate 2-aminopyridine-3-thiol.
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Oxidation: The newly formed thiol is then oxidized to create a disulfide bond between two molecules of 2-aminopyridine-3-thiol, yielding the final product, 3,3'-Disulfanediylbis(pyridin-2-amine).
Caption: Overall synthetic pathway.
Experimental Protocols
Synthesis of 2-aminopyridine-3-thiol from 2-amino-3-bromopyridine
This procedure outlines the conversion of the aryl bromide to the corresponding thiol using sodium hydrosulfide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-3-bromopyridine | 173.01 | 10.0 g | 0.0578 |
| Sodium hydrosulfide (NaSH) | 56.06 | 4.86 g | 0.0867 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Hydrochloric acid (1 M) | - | As needed | - |
| Ethyl acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous sodium sulfate | - | For drying | - |
Procedure:
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In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-3-bromopyridine (10.0 g, 0.0578 mol) in 100 mL of N,N-dimethylformamide (DMF).
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Add sodium hydrosulfide (4.86 g, 0.0867 mol) to the solution.
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Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.
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Acidify the aqueous solution to pH 5-6 with 1 M hydrochloric acid.
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Extract the product with ethyl acetate (3 x 100 mL).
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Wash the combined organic layers with brine (2 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield 2-aminopyridine-3-thiol.
Synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-aminopyridine-3-thiol
This procedure describes the oxidation of the thiol intermediate to the final disulfide product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-aminopyridine-3-thiol | 126.17 | 5.0 g | 0.0396 |
| Dimethyl sulfoxide (DMSO) | - | 50 mL | - |
| Iodine (I₂) | 253.81 | 5.03 g | 0.0198 |
| Sodium thiosulfate solution (10%) | - | As needed | - |
| Dichloromethane | - | For extraction | - |
| Saturated sodium bicarbonate solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous magnesium sulfate | - | For drying | - |
Procedure:
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Dissolve 2-aminopyridine-3-thiol (5.0 g, 0.0396 mol) in 50 mL of dimethyl sulfoxide (DMSO) in a 100 mL round-bottom flask.
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Add a solution of iodine (5.03 g, 0.0198 mol) in 20 mL of DMSO dropwise to the thiol solution with stirring at room temperature.
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Stir the reaction mixture at room temperature for 4 hours.
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Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
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Extract the mixture with dichloromethane (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (2 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
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Recrystallize the crude product from ethanol to obtain pure 3,3'-Disulfanediylbis(pyridin-2-amine).
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiolation | 2-amino-3-bromopyridine, NaSH | DMF | 100 | 12 | 75-85 |
| 2 | Oxidation | 2-aminopyridine-3-thiol, I₂ | DMSO | Room Temp. | 4 | 80-90 |
Table 2: Physical and Spectroscopic Data of 3,3'-Disulfanediylbis(pyridin-2-amine)
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₄S₂ |
| Molar Mass | 250.34 g/mol |
| Appearance | Yellow solid |
| Melting Point | 188-190 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.95 (dd, J=4.8, 1.6 Hz, 2H), 7.60 (dd, J=7.6, 1.6 Hz, 2H), 6.75 (dd, J=7.6, 4.8 Hz, 2H), 6.20 (s, 4H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 158.5, 147.2, 138.1, 115.9, 114.8 |
| Mass Spectrometry (ESI-MS) m/z | 251.0 [M+H]⁺ |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the synthesis and the key relationships between the steps.
Caption: Workflow for the thiolation step.
Caption: Workflow for the oxidation step.
Conclusion
This guide provides a detailed and actionable protocol for the synthesis of 3,3'-Disulfanediylbis(pyridin-2-amine) from 2-amino-3-bromopyridine. The two-step synthesis, involving a nucleophilic aromatic substitution to form the thiol intermediate followed by an oxidation to the disulfide, is a reliable method for obtaining the target compound in good yields. The provided data and workflows are intended to support researchers in the successful replication and potential optimization of this synthetic route for applications in drug discovery and materials science.
